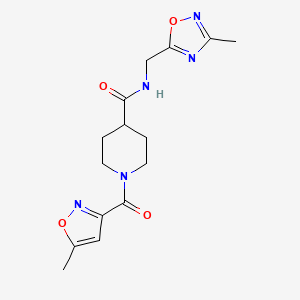
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These classes of compounds are known for their biological activities, particularly as antiproliferative agents and enzyme inhibitors. The 1,2,4-oxadiazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, which is often used in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic peptide linkages. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, which is a common structural motif in pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole and piperidine derivatives has been described in the literature. For instance, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves structure-activity relationship (SAR)-guided optimization, leading to compounds with significant potency in antiproliferative assays . Another study details the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide through a series of steps, starting from benzenesulfonyl chloride and ethyl isonipecotate . These methods typically involve the formation of intermediates such as carboxylates, carbohydrazides, and thiols, which are then further reacted to yield the final compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. The structure of similar compounds has been elucidated using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups attached to the core structures. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the piperidine ring can undergo reactions typical of secondary amines. The presence of carboxamide groups can also lead to the formation of hydrogen bonds, which is significant for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and polar functional groups typically affects the solubility in various solvents and can influence the compound's pharmacokinetic properties. The stereochemistry of the compound, particularly when chiral centers are present, can also impact its physical properties and biological activity, as seen in the stereochemical investigations of diastereomeric N-substituted pyridine carboxamides .
科学的研究の応用
1,3,4-Oxadiazole in Drug Development
1,3,4-Oxadiazole derivatives are prominent in medicinal chemistry for their broad pharmacological properties. These compounds have been found to possess antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities, among others. Their significance extends beyond pharmacology, finding uses in materials science as polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. The 1,3,4-oxadiazole core is a bioisostere for carboxylic acids, carboxamides, and esters, making it an essential structural subunit in the development of new drugs (Rana, Salahuddin, & Sahu, 2020).
1,3,4-Oxadiazole and Biological Activities
Research on 1,3,4-oxadiazole-based derivatives highlights their therapeutic value across a wide range of medicinal chemistry applications. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive activities. The structural feature of the 1,3,4-oxadiazole ring, with its nitrogen atoms, facilitates effective binding with different enzymes and receptors, leading to diverse bioactivities. This makes 1,3,4-oxadiazole derivatives significant contributors to the development of active and less toxic medicinal agents (Verma et al., 2019).
CNS Acting Drugs and Oxadiazole Derivatives
The search for new Central Nervous System (CNS) acting drugs has identified functional chemical groups, including oxadiazoles, as potential leads for novel therapeutics. Heterocycles like 1,3,4-oxadiazoles, by replacing carbon atoms in a benzene ring with nitrogen, form compounds that may affect the CNS across a spectrum from depression to convulsion. This indicates the versatility of oxadiazole derivatives in the synthesis of compounds with potential CNS activity (Saganuwan, 2017).
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-9-7-12(19-23-9)15(22)20-5-3-11(4-6-20)14(21)16-8-13-17-10(2)18-24-13/h7,11H,3-6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNSLLLYKWFWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)
![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)
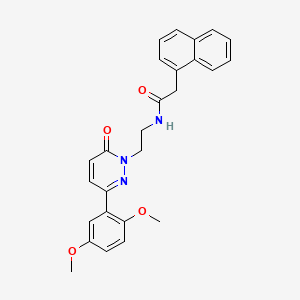

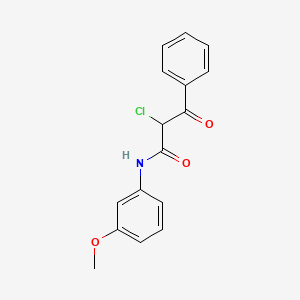
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)
![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
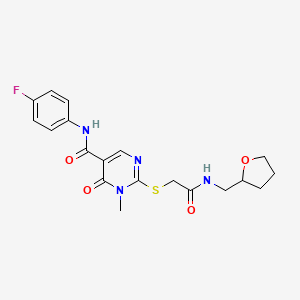
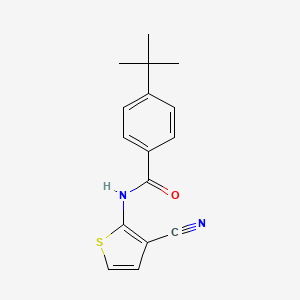
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)